molecular formula C12H14BBrClFO2 B12095584 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12095584
M. Wt: 335.41 g/mol
InChI Key: OEUYDBBRIKQFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to two oxygen atoms and a phenyl ring substituted with bromine, chlorine, and fluorine atoms. These structural attributes make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-chloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Bromo-2-chloro-6-fluorophenylboronic acid+PinacolThis compound\text{4-Bromo-2-chloro-6-fluorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 4-Bromo-2-chloro-6-fluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Hydrolysis: The boronic ester can hydrolyze in the presence of water, leading to the formation of the corresponding boronic acid and pinacol.

    Oxidation: The compound can be oxidized to form boronic acid derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Scientific Research Applications

2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways, such as those involved in cancer cell metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-6-fluorophenylisothiocyanate
  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 2-(4-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where boronic esters are preferred.

Properties

Molecular Formula

C12H14BBrClFO2

Molecular Weight

335.41 g/mol

IUPAC Name

2-(4-bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3

InChI Key

OEUYDBBRIKQFCH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.